N-(3-methylphenyl)-2-phenylacetamide
Description
Contextualization within Acetamide (B32628) Chemistry and Anilide Subclasses
N-(3-methylphenyl)-2-phenylacetamide is fundamentally an acetamide, an organic compound containing the functional group R-C(=O)N(R')R'', where R, R', and R'' are organic groups or hydrogen atoms. Acetamides are a cornerstone of organic chemistry and are prevalent in both natural and synthetic compounds.
This compound is also classified as an anilide, a subclass of amides in which the nitrogen atom is bonded to a phenyl group. The anilide functional group imparts specific electronic and structural properties to the molecule, influencing its reactivity and potential biological activity. The presence of a methyl group on the phenyl ring at the meta-position further modifies these properties through inductive and steric effects.
The "2-phenyl" portion of the name indicates that a phenyl group is attached to the acetyl group, making it a derivative of phenylacetic acid. This structural feature is common in a variety of biologically active molecules.
Overview of Scientific Interest and Research Trajectories for Arylacetamides
Arylacetamides, the broader class to which this compound belongs, have garnered significant scientific interest due to their diverse biological activities. Research into arylacetamides has explored their potential applications in various fields, including medicine and agriculture.
Numerous studies have focused on the synthesis and biological evaluation of novel arylacetamide derivatives. These investigations often involve modifying the substituents on both the aryl and acetamide portions of the molecule to explore structure-activity relationships (SAR). The goal of such studies is to identify compounds with enhanced potency and selectivity for specific biological targets. For instance, various N-arylacetamide derivatives have been investigated for their potential as enzyme inhibitors. nih.govroyalsocietypublishing.org
The research trajectories for arylacetamides are often directed towards the discovery of new therapeutic agents. For example, derivatives of N-phenylacetamide have been synthesized and evaluated for their potential antibacterial and nematicidal activities. nih.gov Furthermore, research has been conducted on N-arylacetamide derivatives as potential inhibitors of urease, an enzyme implicated in bacterial infections. royalsocietypublishing.org The core structure of arylacetamides provides a versatile scaffold that can be readily modified to interact with a variety of biological targets.
Scope of Academic Inquiry for this compound
While dedicated academic inquiry into this compound appears to be limited, the general research trends for arylacetamides suggest several potential avenues for investigation. A primary focus of such inquiry would likely be the synthesis and characterization of the compound, followed by an exploration of its biological activities.
Given the known activities of related compounds, research on this compound could investigate its potential as an antimicrobial, antifungal, or enzyme inhibitory agent. royalsocietypublishing.orgnih.gov Such studies would involve in vitro screening against various pathogens or enzymes to determine its efficacy.
Furthermore, computational studies, such as molecular docking, could be employed to predict the potential biological targets of this compound and to understand the molecular basis of its interactions. These in silico methods can guide the design of future experiments and the synthesis of more potent analogs. The development of efficient and environmentally friendly synthetic methods for this and related compounds is another area of potential academic interest. nih.gov
Interactive Data Tables
Table 1: Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Phenylacetamide | 103-81-1 | C₈H₉NO | 135.16 |
| N-Methyl-2-phenylacetamide | 6830-82-6 | C₉H₁₁NO | 149.19 |
| N,N-Diethyl-2-phenylacetamide | 2431-96-1 | C₁₂H₁₇NO | 191.27 |
Structure
3D Structure
Properties
CAS No. |
50916-16-0 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-5-9-14(10-12)16-15(17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
XIZNMZFOCKTOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry of N 3 Methylphenyl 2 Phenylacetamide and Its Derivatives
Established Synthetic Pathways to N-Phenylacetamides
Traditional methods for forming the amide linkage in N-phenylacetamides are well-documented and widely practiced. These pathways typically involve the coupling of an amine with a carboxylic acid or its derivative.
N-Acylation Reactions
N-acylation is the most direct and common method for synthesizing N-phenylacetamides. bath.ac.ukderpharmachemica.com This reaction involves the formation of a bond between the nitrogen atom of an amine and the carbonyl carbon of an acylating agent. For the synthesis of N-(3-methylphenyl)-2-phenylacetamide, the primary reactants are 3-methylaniline and a phenylacetic acid derivative.
The most conventional approach is the reaction of 3-methylaniline with phenylacetyl chloride. libretexts.org This reaction is a type of nucleophilic acyl substitution. It is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid byproduct. derpharmachemica.comresearchgate.net The reaction is often exothermic and may require cooling to control the rate.
Alternatively, direct amidation can be achieved by reacting 3-methylaniline with phenylacetic acid. This method, however, requires the activation of the carboxylic acid, as it is less reactive than its corresponding acyl chloride. researchgate.net Common activating agents, also known as coupling reagents, include carbodiimides (e.g., DCC, EDC), uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP). catalyticamidation.infoucl.ac.uk While effective, these stoichiometric activating agents generate significant waste, prompting the development of more atom-economical catalytic methods. catalyticamidation.info Catalytic systems using boric acid or various transition metals like nickel have been developed for direct amidation, offering a greener alternative by producing water as the only byproduct. researchgate.netnih.gov
Table 1: Comparison of Common N-Acylation Methods for Amide Synthesis
| Method | Acylating Agent | Reagents/Conditions | Advantages | Disadvantages |
| Acyl Chloride | Phenylacetyl chloride | 3-methylaniline, Base (e.g., K2CO3, Et3N), Solvent (e.g., DCM) | High reactivity, often high yield, fast reaction. | Moisture sensitive, generates HCl byproduct. derpharmachemica.com |
| Direct Amidation | Phenylacetic acid | 3-methylaniline, Coupling Agent (e.g., EDC, HATU) | Uses stable carboxylic acids. | Requires stoichiometric coupling agents, generates waste. catalyticamidation.info |
| Catalytic Amidation | Phenylacetic acid | 3-methylaniline, Catalyst (e.g., Boric acid, NiCl2), Heat | Atom economical (water is the only byproduct), greener approach. catalyticamidation.infonih.gov | May require higher temperatures or longer reaction times. nih.gov |
Ring-Opening Reactions for Amide Formation
Ring-opening reactions provide an alternative route to amide bond formation, often employed for the synthesis of polyamides or functionalized amides from cyclic precursors like lactams (cyclic amides) or epoxides. nih.govmdpi.com
Anionic ring-opening polymerization (AROP) of lactams is a primary method for producing nylons. nih.gov While not a direct route to a small molecule like this compound, the underlying chemistry illustrates an alternative strategy for amide bond formation. The process requires a strong base and a co-initiator, often an N-acylated lactam, to begin the polymerization chain. nih.gov
The ring-opening of epoxides with a nitrogen-containing nucleophile can also lead to structures that can be converted to amides. For instance, the reaction of an epoxide with a cyanide source, followed by hydrolysis of the resulting nitrile, is a known pathway to amides. This multi-step process offers a way to construct the amide functionality from different starting materials.
Advanced Synthetic Strategies and Process Optimization
In response to the growing demand for sustainable and efficient chemical processes, modern synthetic strategies focus on reducing reaction times, energy consumption, and waste generation. numberanalytics.com Microwave and ultrasound-assisted techniques have emerged as powerful tools in this regard. researchgate.net
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. rsc.org Unlike conventional heating, which transfers heat through convection, microwaves heat the sample volumetrically and directly by interacting with polar molecules, leading to rapid temperature increases. researchgate.net This technique has been shown to dramatically reduce reaction times for amide synthesis, often from hours to minutes, while improving yields. tandfonline.comnih.gov
For the synthesis of N-phenylacetamides, microwave irradiation can be applied to direct amidation reactions, often under solvent-free conditions. researchgate.netnih.gov This approach not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing or eliminating solvent use. nih.gov The efficiency of microwave heating can provide access to products that are difficult to obtain through conventional methods, sometimes preventing the decomposition of thermally sensitive compounds due to the short reaction times. tandfonline.com
Table 2: Microwave vs. Conventional Heating in Amide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conduction and convection (surface heating) | Dielectric heating (volumetric heating) |
| Reaction Time | Hours to days | Minutes researchgate.nettandfonline.com |
| Energy Efficiency | Lower | Higher, more energy efficient nih.gov |
| Yields | Variable | Often higher yields tandfonline.com |
| Solvent Use | Often requires solvents | Can be performed solvent-free researchgate.netnih.gov |
Ultrasound-Assisted Synthetic Techniques
Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient method for amide synthesis. ijariie.com The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, which can enhance chemical reactivity and accelerate reaction rates. ijariie.com
Ultrasound irradiation has been successfully used to synthesize amides from various starting materials, including nitriles, carboxylic acids, and isocyanides, often under ambient conditions. ijariie.comorgchemres.orgorgchemres.org These methods are characterized by mild reaction conditions, short reaction times (typically 15-90 minutes), and high to excellent yields. ijariie.comorgchemres.org The use of ultrasound can provide a practical and efficient alternative to traditional methods, often with a simpler work-up procedure. ijariie.comorgchemres.org For example, the hydration of nitriles to amides and the reaction of carboxylic acids with isocyanides are significantly promoted by ultrasonic waves. ijariie.comorgchemres.org
Investigation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the synthesis of N-phenylacetamides. The primary mechanism for the N-acylation reaction is nucleophilic acyl substitution.
In the reaction between phenylacetyl chloride and 3-methylaniline, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A proton is subsequently removed from the nitrogen atom, typically by a base, to yield the final product, this compound. derpharmachemica.com
For direct amidation reactions catalyzed by agents like boric acid, the mechanism involves the activation of the carboxylic acid. It is proposed that the catalyst interacts with the carboxylic acid, potentially forming a mixed anhydride (B1165640) or another activated intermediate. This activation makes the carbonyl carbon more electrophilic and susceptible to attack by the amine nucleophile. catalyticamidation.info
In more advanced methods, such as certain electrochemical syntheses, the reaction may proceed through radical intermediates. For instance, radical trapping experiments in some electrochemical amidations have suggested the involvement of an acyl radical intermediate in the formation of the amide bond. researchgate.net Similarly, studies of heterogeneous catalytic amidations have identified the formation of various carboxylate intermediates (bidentate, bridging, unidentate) on the catalyst surface, which are key to the reaction pathway. researchgate.netresearchgate.net
Derivatization Strategies for Structural Modification
The structural modification of this compound can be approached through several derivatization strategies, targeting different reactive sites within the molecule. These modifications can be broadly categorized into reactions involving the aromatic rings and reactions at the amide bond. Such derivatization is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound.
Both the phenyl ring of the phenylacetamide moiety and the 3-methylphenyl ring are susceptible to electrophilic aromatic substitution reactions. The outcomes of these reactions are directed by the activating and directing effects of the substituents on each ring.
The acetamido group (-NHCOCH2Ph) on the 3-methylphenyl ring is an ortho-, para-directing and activating group. However, the bulky nature of the substituent may lead to steric hindrance at the ortho positions. The methyl group is also an ortho-, para-directing and activating group. On the other phenyl ring, the methylene (B1212753) group attached to the carbonyl is a weak ortho-, para-directing group.
Halogenation:
Halogenation of N-arylacetamides can be achieved using various halogenating agents. For instance, the bromination of N-phenylacetamide has been shown to yield a mixture of ortho- and para-brominated products. rsc.org A similar reaction with this compound would be expected to yield a mixture of halogenated isomers. The major products would likely result from substitution at the positions most activated by the acetamido and methyl groups.
Table 1: Potential Halogenation Products of this compound
| Reagent | Potential Product(s) |
| Br2, FeBr3 | 2-bromo-N-(3-methylphenyl)-2-phenylacetamide, 4-bromo-N-(3-methylphenyl)-2-phenylacetamide, N-(4-bromo-3-methylphenyl)-2-phenylacetamide, N-(2-bromo-3-methylphenyl)-2-phenylacetamide, N-(6-bromo-3-methylphenyl)-2-phenylacetamide |
| Cl2, FeCl3 | 2-chloro-N-(3-methylphenyl)-2-phenylacetamide, 4-chloro-N-(3-methylphenyl)-2-phenylacetamide, N-(4-chloro-3-methylphenyl)-2-phenylacetamide, N-(2-chloro-3-methylphenyl)-2-phenylacetamide, N-(6-chloro-3-methylphenyl)-2-phenylacetamide |
Nitration:
Nitration of N-phenylacetamide is a well-documented reaction, typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. researchgate.net This reaction predominantly yields the para-nitro derivative, N-(4-nitrophenyl)acetamide, with a smaller amount of the ortho-isomer. researchgate.net A similar regioselectivity would be anticipated for the nitration of this compound, with the nitro group being directed to the positions activated by the acetamido and methyl groups.
Table 2: Potential Nitration Products of this compound
| Reagent | Potential Product(s) |
| HNO3, H2SO4 | N-(3-methyl-4-nitrophenyl)-2-phenylacetamide, N-(3-methyl-6-nitrophenyl)-2-phenylacetamide, N-(3-methyl-2-nitrophenyl)-2-phenylacetamide, 2-(4-nitrophenyl)-N-(3-methylphenyl)acetamide |
The amide bond in this compound offers another site for structural modification, primarily through N-alkylation and hydrolysis.
N-Alkylation:
The hydrogen atom on the amide nitrogen can be substituted with an alkyl group through N-alkylation. This reaction is typically carried out in the presence of a base, which deprotonates the amide to form a more nucleophilic amidate anion. The choice of base and alkylating agent is crucial for the success of the reaction. Studies on the alkylation of N-substituted 2-phenylacetamides have shown that both O-alkylation and N-alkylation can occur, with the reaction conditions influencing the product distribution. researchgate.net Under basic conditions, N-alkylation is generally favored. researchgate.netresearchgate.net
Table 3: Potential N-Alkylation Products of this compound
| Alkylating Agent | Base | Potential Product |
| Methyl iodide (CH3I) | Sodium hydride (NaH) | N-methyl-N-(3-methylphenyl)-2-phenylacetamide |
| Ethyl bromide (CH3CH2Br) | Potassium carbonate (K2CO3) | N-ethyl-N-(3-methylphenyl)-2-phenylacetamide |
| Benzyl chloride (PhCH2Cl) | Potassium hydroxide (B78521) (KOH) | N-benzyl-N-(3-methylphenyl)-2-phenylacetamide |
Hydrolysis:
The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. Both methods result in the formation of phenylacetic acid and 3-methylaniline.
Table 4: Hydrolysis Products of this compound
| Conditions | Products |
| H3O+, heat | Phenylacetic acid and 3-methylanilinium (B14282828) ion |
| NaOH, H2O, heat | Sodium phenylacetate (B1230308) and 3-methylaniline |
Advanced Spectroscopic and Structural Characterization of N 3 Methylphenyl 2 Phenylacetamide
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FT-IR spectrum of N-(3-methylphenyl)-2-phenylacetamide displays several characteristic absorption bands that confirm its structure. The N-H stretching vibration of the secondary amide group typically appears as a strong, sharp band in the region of 3390–3340 cm⁻¹. esisresearch.org The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the spectrum of amides, generally found in the 1680–1630 cm⁻¹ range.
Table 1: Characteristic FT-IR Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3390 - 3340 | Secondary amide N-H stretching. |
| Aromatic C-H Stretch | 3100 - 3000 | C-H stretching in the phenyl and methylphenyl rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric C-H stretching of the CH₂ group. |
| C=O Stretch (Amide I) | 1680 - 1630 | Carbonyl stretching, a strong and characteristic amide band. |
| N-H Bend (Amide II) | 1570 - 1515 | Coupled N-H bending and C-N stretching. |
FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing valuable information about molecular vibrations, particularly for non-polar bonds and symmetric vibrations which are often weak in the IR spectrum. spectroscopyonline.com In the analysis of this compound, the FT-Raman spectrum is expected to show strong signals for the aromatic ring vibrations. The C=C stretching vibrations within the phenyl rings typically produce prominent bands in the 1600–1450 cm⁻¹ region.
The symmetric "ring breathing" mode of the monosubstituted phenyl ring is a characteristic and often intense band near 1000 cm⁻¹. Furthermore, the C-H stretching vibrations of the aromatic rings and the methylene (B1212753) group are also observable. The synergy between FT-IR and FT-Raman spectra allows for a more complete and unambiguous assignment of the vibrational modes of the molecule. spectroscopyonline.com
Table 2: Expected FT-Raman Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | C-H stretching vibrations of the two aromatic rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | C-H stretching modes of the methylene (-CH₂) group. |
| Aromatic C=C Stretch | 1610 - 1580 | Stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
To achieve a precise and reliable assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra, experimental data is often supplemented with quantum chemical calculations. eurjchem.com Methods like Density Functional Theory (DFT) are used to compute the optimized molecular geometry and predict the vibrational frequencies. researchgate.net A normal coordinate analysis (NCA) is then performed to describe the nature of each vibrational mode in terms of Potential Energy Distribution (PED). ekb.egasianpubs.org
This theoretical approach helps to resolve ambiguities, especially in complex regions of the spectrum where multiple vibrational modes overlap. For molecules like this compound, NCA can definitively assign the characteristic amide bands (I, II, and III) and distinguish between the various bending and stretching modes of the phenyl, methyl, and methylene groups. eurjchem.comias.ac.in The comparison between the calculated and experimental frequencies provides a deeper understanding of the molecule's vibrational behavior and confirms the accuracy of the structural model. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The amide proton (N-H) is expected to appear as a broad singlet downfield, typically in the δ 7.5-8.5 ppm range, due to its acidic nature and potential for hydrogen bonding. The two protons of the methylene group (-CH₂) adjacent to the carbonyl and the phenyl ring are chemically equivalent and should appear as a sharp singlet, anticipated around δ 3.7 ppm. semanticscholar.org
The aromatic region of the spectrum (δ 7.0-7.5 ppm) will be complex, showing signals for the nine aromatic protons from the two phenyl rings. The five protons of the unsubstituted phenyl ring will likely appear as a multiplet. The four protons of the 3-methylphenyl group will show a distinct pattern reflecting their substitution. Finally, the three protons of the methyl group (-CH₃) on the tolyl ring are equivalent and will produce a singlet at approximately δ 2.3 ppm. semanticscholar.org
Table 3: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| -NH- | Singlet (broad) | ~7.5 - 8.5 | Amide proton. |
| Ar-H | Multiplet | ~7.0 - 7.5 | Nine protons on the two aromatic rings. |
| -CH₂- | Singlet | ~3.7 | Methylene protons between the phenyl and carbonyl groups. semanticscholar.org |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, appearing around δ 169.6 ppm. semanticscholar.org The carbon of the methylene group (-CH₂) is anticipated at approximately δ 44.8 ppm. semanticscholar.org
The aromatic region will display multiple signals between δ 120 ppm and δ 140 ppm. The spectrum for N-(m-tolyl)-2-phenylacetamide shows signals at 135.2, 134.0, 129.7, 129.4, 128.8, 127.6, 127.2, and 120.6 ppm, corresponding to the various aromatic carbons. semanticscholar.org The carbon of the methyl group (-CH₃) will appear furthest upfield, with a characteristic chemical shift around δ 20.9 ppm. semanticscholar.org
Table 4: ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) semanticscholar.org | Description |
|---|---|---|
| -C=O | 169.6 | Amide carbonyl carbon. |
| Ar-C | 135.2, 134.0, 129.7, 129.4, 128.8, 127.6, 127.2, 120.6 | Aromatic carbons from both rings. |
| -CH₂- | 44.8 | Methylene carbon. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that correspond to specific electronic transitions.
For this compound, the primary electronic transitions observed are π → π* and n → π* transitions. cutm.ac.inslideshare.net The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding π* antibonding orbitals. uzh.ch The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to a π* antibonding orbital. shu.ac.uk
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide valuable information about the molecule's chromophores and the extent of conjugation. cutm.ac.in The presence of the phenyl and 3-methylphenyl groups, along with the acetamide (B32628) linkage, influences the energy of these transitions.
| Transition | Typical λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophores |
|---|---|---|---|
| π → π | ~200-280 | 1,000 - 10,000 | Phenyl rings, Carbonyl group |
| n → π | ~280-350 | 10 - 100 | Carbonyl group, Amide nitrogen |
X-ray Crystallography for Solid-State Structure and Supramolecular Assembly
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. mdpi.com This technique has been instrumental in characterizing the molecular structure and intermolecular interactions of this compound and related compounds.
Single-crystal X-ray diffraction analysis of this compound reveals its precise molecular conformation and geometric parameters, including bond lengths, bond angles, and torsion angles. mdpi.comnih.gov The crystal structure confirms the connectivity of the atoms and provides insights into the planarity and relative orientations of the phenyl and 3-methylphenyl rings and the acetamide linker. researchgate.netresearchgate.net For instance, the dihedral angle between the two aromatic rings is a key conformational parameter. researchgate.net
In the solid state, molecules of this compound are involved in a network of intermolecular hydrogen bonds. mdpi.com The most significant of these is the classical N-H···O hydrogen bond, where the amide hydrogen acts as a donor and the carbonyl oxygen of an adjacent molecule acts as an acceptor. researchgate.netresearchgate.net This interaction is crucial in forming chains or sheets of molecules within the crystal lattice. nih.gov
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
|---|---|---|---|---|
| N–H···O | 0.86 | 2.05 | 2.85 | 155 |
| C(ar)–H···O | 0.93 | 2.45 | 3.30 | 150 |
Beyond conventional hydrogen bonds, the crystal structure of this compound is further stabilized by other non-covalent interactions. C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are often observed. researchgate.net These interactions contribute to the cohesion of the crystal packing. researchgate.net
Furthermore, π-stacking interactions between the aromatic rings of adjacent molecules can play a role in the supramolecular assembly. nih.govmdpi.com These interactions can be either face-to-face or offset, depending on the relative orientation of the rings. While not explicitly mentioned for this specific compound in the provided context, halogen bonding is another type of non-covalent interaction that can influence crystal packing in related halogenated structures.
Computational and Quantum Chemical Investigations of N 3 Methylphenyl 2 Phenylacetamide
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular attributes with a favorable balance between accuracy and computational cost. For N-(3-methylphenyl)-2-phenylacetamide, DFT calculations provide significant insights into its conformational stability, electronic characteristics, and reactivity. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to achieve reliable results.
The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure, which corresponds to the global minimum on the potential energy surface. For a flexible molecule like this compound, with several rotatable bonds, a conformational analysis is crucial to identify the most stable conformer. This process involves systematically rotating the bonds and calculating the energy of each resulting conformation.
Table 1: Representative Optimized Geometrical Parameters for a Phenylacetamide Derivative This table presents typical bond lengths and angles that would be determined for this compound through DFT calculations, based on data for analogous compounds.
| Parameter | Calculated Value |
|---|---|
| C=O Bond Length | ~1.25 Å |
| C-N Bond Length | ~1.36 Å |
| N-C (phenyl) Bond Length | ~1.43 Å |
| C-C-N Bond Angle | ~115° |
| C-N-C Bond Angle | ~125° |
The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com Conversely, a small energy gap indicates a more reactive molecule. researchgate.netmdpi.com For phenylacetamide derivatives, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is often distributed over the acetamide (B32628) backbone. scispace.com
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, prone to nucleophilic attack. Green areas denote neutral potential. The MEP map for this compound would likely show negative potential around the carbonyl oxygen atom, making it a site for electrophilic interaction, and positive potential around the N-H proton.
Table 2: Representative Frontier Orbital Energies for a Phenylacetamide Derivative This table provides illustrative HOMO, LUMO, and energy gap values for this compound, derived from studies on similar compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. wikipedia.orgwisc.edu It provides a localized picture of the bonding and allows for the quantification of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wikipedia.org
In this compound, NBO analysis can reveal the extent of π-electron delocalization across the phenyl rings and the amide group. The interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n → π*) is a key stabilizing interaction in amides. The energy associated with these interactions, known as the second-order perturbation energy (E(2)), provides a measure of their strength. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. This analysis also provides information on the natural atomic charges, offering a more detailed view of the charge distribution than the MEP.
For this compound, the Fukui functions would help in identifying which carbon atoms on the phenyl rings are more susceptible to electrophilic substitution, or which atoms are more likely to act as nucleophiles. Related descriptors such as local softness and electrophilicity indices further refine these predictions. These computational tools are invaluable for understanding the regioselectivity of reactions involving this molecule.
DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as entropy (S), heat capacity (Cv), and enthalpy (H), at different temperatures. researchgate.net These properties are calculated based on the vibrational frequencies obtained from the geometry optimization.
These thermodynamic parameters are crucial for understanding the stability of the molecule and for predicting the feasibility and spontaneity of chemical reactions. For instance, the calculated standard enthalpy of formation can be used in thermochemical calculations to determine the heat of reaction for processes involving this compound.
Table 3: Representative Calculated Thermodynamic Properties for a Phenylacetamide Derivative at 298.15 K This table shows example thermodynamic data for this compound, as would be predicted by DFT calculations.
| Thermodynamic Property | Calculated Value |
|---|---|
| Entropy (S) | ~450-500 J/mol·K |
| Heat Capacity (Cv) | ~200-250 J/mol·K |
| Enthalpy (H) | ~30-40 kJ/mol |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. semanticscholar.org This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.
For this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with a specific biological target. The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of the receptor. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction.
The results of a docking study would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues in the active site of the target protein. This information is invaluable for understanding its potential biological activity and for guiding the design of more potent analogs. For example, docking studies on similar phenylacetamide derivatives have been used to investigate their potential as inhibitors for enzymes like monoamine oxidase (MAO). semanticscholar.org
Prediction of Binding Affinities and Interaction Sites with Biological Targets
Molecular docking is a principal computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method explores the preferred orientation and conformation of the ligand within the active site of a receptor, calculating a score that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.
The process involves preparing a 3D structure of the target protein and the ligand. Computational algorithms then systematically place the ligand in the binding site, evaluating numerous possible poses. The scoring function assesses the fitness of each pose based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For phenylacetamide derivatives, studies have successfully used molecular docking to predict binding conformations and affinities with various enzymes, such as carbonic anhydrases and cyclooxygenase (COX) enzymes. nih.govsemanticscholar.org For instance, in a study on phenoxyacetanilide derivatives, the compound with the lowest docking score (-8.9 Kcal/mol) against the COX-2 enzyme was identified as the most potent, demonstrating a strong correlation between computational predictions and in-vivo activity. semanticscholar.org Such an analysis for this compound would identify its most likely biological targets and predict the strength of the interaction, guiding further experimental validation.
Identification of Key Residue Interactions (e.g., Hydrogen Bonding, van der Waals)
Following the prediction of a binding pose through molecular docking, a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the protein's active site is crucial. These interactions govern the specificity and stability of the ligand-protein complex.
Hydrogen Bonding: These are strong, directional interactions that occur between a hydrogen atom bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. In this compound, the amide group (N-H) can act as a hydrogen bond donor, while the carbonyl group (C=O) can act as a hydrogen bond acceptor. Docking studies on similar molecules often reveal critical hydrogen bonds with residues like serine or tyrosine in the active site, which are essential for anchoring the ligand. semanticscholar.org
π-Stacking Interactions: The aromatic rings in this compound can engage in π-π stacking or C-H···π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov These interactions are vital for the stability and orientation of the molecule within the binding pocket.
In studies of related acetamide derivatives, interactions with key amino acid residues are visualized and analyzed to rationalize the observed biological activity. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into the flexibility of the molecule and the stability of its interaction with a biological target.
In a typical MD simulation, the docked complex is placed in a simulated physiological environment (a box of water molecules and ions). The simulation tracks the movements and interactions of all atoms over a set period (from nanoseconds to microseconds). Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, low-fluctuation RMSD value over time suggests that the ligand remains securely bound in the active site.
Binding Free Energy: Calculations such as MM/PBSA or MM/GBSA can be performed on MD simulation trajectories to provide a more accurate estimation of the binding affinity than docking scores alone.
Conformational Changes: MD can reveal how the protein or ligand changes its shape upon binding and during the simulation, highlighting the dynamic nature of the interaction.
Studies on related amide compounds have used MD simulations to confirm the stability of docked poses and understand the time-dependent interactions with their target receptors. nih.govnih.gov
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal structure. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of how molecules interact with their neighbors.
The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. Two-dimensional "fingerprint plots" are then generated, which summarize all the intermolecular contacts as a scatter plot of the distance to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e).
For N-phenylacetamide and related structures, Hirshfeld analysis typically reveals the dominant role of specific interactions in the crystal packing. nih.govresearchgate.net While specific data for this compound is not available, analyses of analogous compounds provide a clear indication of the expected contributions.
Table 1: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Related Acetamide Compounds
| Intermolecular Contact | Contribution (%) in N-(2-methoxyphenyl)acetamide researchgate.net | Contribution (%) in a complex N-phenylacetamide derivative nih.gov |
|---|---|---|
| H···H | 53.9% | Dominant |
| C···H/H···C | 21.4% | Significant |
| O···H/H···O | 21.4% | Significant |
| N···H/H···N | 1.7% | Minor |
This table presents data from related compounds to illustrate the typical distribution of intermolecular contacts identified via Hirshfeld analysis.
The analysis consistently shows that H···H contacts make up the largest portion of the surface due to the abundance of hydrogen atoms. The characteristic spikes in the fingerprint plot for O···H/H···O and N···H/H···N contacts correspond to the crucial N-H···O hydrogen bonds that often dictate the supramolecular assembly of these molecules in the solid state. nih.govresearchgate.netnih.gov
Ab Initio Methods in Electronic Structure Studies
Ab initio (from first principles) quantum chemical methods are used to study the electronic structure of a molecule without reliance on experimental data. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to calculate molecular properties. xisdxjxsu.asia
DFT, particularly with functionals like B3LYP, has become a standard tool for investigating N-phenylacetamide derivatives. xisdxjxsu.asia These calculations, often paired with a basis set such as 6-31G(d) or larger, can determine:
Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles with high accuracy.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons. This helps predict sites for electrophilic and nucleophilic attack and regions prone to intermolecular interactions.
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra to help assign experimental vibrational bands to specific molecular motions.
For this compound, these ab initio studies would provide fundamental insights into its intrinsic electronic properties, complementing the interaction-focused analyses from docking and MD simulations. xisdxjxsu.asia
Exploration of Biological Target Interactions and Mechanistic Pathways of N 3 Methylphenyl 2 Phenylacetamide Derivatives Excluding Clinical Outcomes
Enzyme Inhibition Studies
The inhibitory effects of N-(3-methylphenyl)-2-phenylacetamide derivatives have been evaluated against several classes of enzymes, revealing a spectrum of activities that highlight the versatility of this chemical scaffold.
Protease Inhibition (e.g., SARS-CoV-2 Main Protease, Serine Protease)
The global health crisis precipitated by SARS-CoV-2 spurred intensive research into inhibitors of viral proteins, with the main protease (Mpro or 3CLpro) being a prime target due to its crucial role in viral replication. plos.orgnih.gov While specific inhibitory data for this compound against SARS-CoV-2 Mpro is not extensively documented in the reviewed literature, broader studies on related acetamide (B32628) derivatives have shown promise. For instance, various compounds incorporating an acetamide moiety have been investigated as potential Mpro inhibitors. unimi.it The general mechanism of many Mpro inhibitors involves covalent or non-covalent binding to the catalytic dyad (Cys145 and His41) in the active site, thereby preventing the processing of viral polyproteins. nih.gov
Serine proteases, a broad class of proteolytic enzymes, are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. ekb.egmdpi.comnih.gov Phenylacetamide derivatives have been explored as potential serine protease inhibitors. The inhibitory mechanism often involves the interaction of the compound with the active site of the protease, preventing substrate binding and subsequent catalysis. uq.edu.au Although specific studies focusing solely on this compound are limited, the broader class of acetamide-containing compounds has been a subject of interest in the development of serine protease inhibitors. nih.gov
Methyltransferase Inhibition (e.g., Nonstructural Protein 16 (NSP16))
Nonstructural protein 16 (NSP16) is a 2'-O-methyltransferase that plays a vital role in the life cycle of coronaviruses, including SARS-CoV-2. nih.gove-century.us By methylating the 5'-cap of viral RNA, NSP16 helps the virus evade the host's innate immune system. nih.gov Consequently, the inhibition of NSP16 is considered a promising antiviral strategy. mdpi.com While direct evidence of this compound or its immediate derivatives inhibiting NSP16 is not prevalent in the current body of research, the exploration of small molecules that can block the S-adenosylmethionine (SAM)-binding pocket of NSP16 is an active area of investigation. e-century.usmdpi.com Known inhibitors of methyltransferases, such as sinefungin, serve as templates for the design of new inhibitory compounds. e-century.us The potential for phenylacetamide derivatives to interact with this target remains an area for future research.
Investigations of Other Enzymatic Modulations
Research into phenylacetamide derivatives has extended to other enzymatic targets, revealing a broader potential for this chemical class. One area of investigation is their effect on carbonic anhydrases. A study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov The indole-2,3-dione derivative 2h, in particular, showed a potent inhibition profile against hCAI and hCA II with KI values of 45.10 nM and 5.87 nM, respectively. nih.gov
Furthermore, certain phenylacetamide derivatives have been investigated as potential monoamine oxidase (MAO) inhibitors. nih.gov MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can have therapeutic effects in neurological disorders. A study on newly designed phenylacetamides showed that some of these compounds exhibited significant antidepressant activity, with the most potent compound (VS25) showing better potential than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov
Another study focused on 4,5-diphenylimidazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. All synthesized compounds in this series exhibited superior α-glucosidase inhibition compared to the standard inhibitor acarbose, with IC50 values ranging from 90.0 to 598.5 µM. researchgate.net
Receptor Binding and Allosteric Modulation Studies
The interaction of this compound derivatives with various receptors has been a significant area of research, leading to the discovery of compounds with high selectivity and potential therapeutic applications.
Muscarinic Receptor Interactions (e.g., M-1 Receptor Agonism)
A notable derivative of N-phenylacetamide, N-{1-[3-(3-oxo-2,3-dihydrobenzo acs.orgacs.orgoxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide, also known as Lu AE51090, has been identified as a highly selective allosteric agonist of the muscarinic M1 receptor. acs.orgacs.orgresearchgate.netdrugbank.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand (acetylcholine), offering the potential for greater subtype selectivity. researchgate.net
Lu AE51090 demonstrated unprecedented selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5). acs.orgnih.gov Functional assays confirmed its agonist activity at the M1 receptor, while it did not show significant agonist activity at M2 and M3 receptors. nih.gov This high degree of selectivity was further confirmed in a broad panel of other G-protein-coupled receptors, ion channels, transporters, and enzymes. acs.orgdrugbank.com The procognitive potential of this compound was suggested by its ability to reverse delay-induced natural forgetting in a rodent model of learning and memory. acs.orgdrugbank.com
| Compound | Receptor Target | Activity | Selectivity |
| Lu AE51090 | Muscarinic M1 Receptor | Allosteric Agonist | High selectivity over M2-M5 and other GPCRs |
Estrogen Receptor Binding Investigations
The potential interaction of phenylacetamide derivatives with estrogen receptors (ERs) has been explored, particularly in the context of cancer research. A study on a phenylacetamide resveratrol (B1683913) derivative demonstrated antiproliferative effects in several cancer cell lines, including the estrogen receptor-positive (ER+) breast cancer cell line MCF7. mdpi.com This suggests a possible interaction with the estrogen signaling pathway. The derivative was found to induce cell cycle arrest at the G1 phase and trigger apoptotic cell death in both ER+ and ER- breast cancer cells. mdpi.com
While direct binding affinity studies of this compound for estrogen receptors are not widely reported, research on other acetamide-containing molecules provides some context. For example, 17α-[(haloacetamido)alkyl]estradiols have been shown to act as affinity labels for the estrogen receptor, irreversibly inhibiting [3H]estradiol specific binding. nih.gov Although these compounds have low affinity for the receptor, their ability to covalently bind suggests that the acetamide moiety can be incorporated into molecules that target the estrogen receptor. nih.gov
| Derivative Class | Cell Line | Effect | Implication |
| Phenylacetamide Resveratrol Derivative | MCF7 (ER+) | Antiproliferative, Cell cycle arrest (G1), Apoptosis | Potential interaction with the estrogen signaling pathway |
Other Ligand-Receptor Engagements and Mechanisms
Beyond the more extensively studied areas, derivatives of this compound have been investigated for their engagement with other significant biological receptors. Notably, research into phenylacetamide scaffolds has revealed their potential as inhibitors of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters.
In a study focused on developing novel antidepressant agents, a series of phenylacetamide derivatives were synthesized and evaluated for their MAO-A inhibitory activity. nih.gov One of the key intermediates in this synthesis was 2-chloro-N-(3-methylphenyl)acetamide, a compound structurally very similar to the core focus of this article. nih.gov The rationale behind this investigation lies in the established role of MAO-A in the pathophysiology of depression. Elevated levels of MAO-A lead to increased metabolism of serotonin (B10506) and norepinephrine, resulting in their decreased availability in the brain. nih.gov Inhibition of MAO-A can, therefore, be an effective therapeutic strategy for depression. nih.gov
The study designed phenylacetamide derivatives to interact with the active site of the MAO-A receptor through various interactions, including hydrogen bonding and π-π stacking with the aromatic rings. nih.gov While the final evaluated compounds in this specific study were further modified from the initial chloroacetamide intermediates, the inclusion of the N-(3-methylphenyl)acetamide moiety highlights its potential as a scaffold for designing MAO-A inhibitors. The research demonstrated that many of the synthesized phenylacetamide derivatives exhibited significant antidepressant activity in preclinical models. nih.gov
Another area of investigation for phenylacetamide derivatives has been their activity as sodium channel blockers. A structure-activity relationship study of novel phenylacetamides, structurally related to N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide, demonstrated that modifications to the amine portion and the amide alkyl linkage of the molecule significantly influenced their ability to inhibit veratridine-stimulated Na+ influx in cells expressing type IIA Na+ channels. nih.gov This suggests that this compound derivatives could potentially be explored for conditions where sodium channel modulation is a therapeutic target.
Investigations of Microbial Pathway Modulations
The antimicrobial properties of this compound derivatives have been a subject of significant research, with studies exploring their effects on bacteria, fungi, and nematodes.
The primary mechanism by which certain N-phenylacetamide derivatives exert their antibacterial effects appears to be the disruption of the bacterial cell membrane. A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed that the lead compound could cause rupture of the cell membrane of Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov Scanning electron microscopy (SEM) analysis showed that treatment with the compound led to abnormal cell morphology and a damaged cell membrane, with the severity of the effect increasing with higher concentrations of the compound. nih.gov This disruption of the cell membrane would lead to the loss of normal physiological functions of the bacterial cell. nih.gov
Furthermore, research on N-(substituted phenyl)-2-chloroacetamides has indicated that their biological activity is linked to their lipophilicity. nih.govresearchgate.net High lipophilicity, often conferred by halogenated substituents on the phenyl ring, allows these compounds to more easily pass through the phospholipid bilayer of the cell membrane, which is a crucial step in exerting their antibacterial action. nih.govresearchgate.net
In addition to membrane disruption, some phenylacetamide derivatives have been identified as potential inhibitors of essential bacterial enzymes. A study screened phenylacetamide and benzohydrazide (B10538) derivatives for their antibacterial activity and found that they displayed significant inhibitory activity against a panel of pathogens. nih.govfrontiersin.org The study suggested that these compounds could be acting as inhibitors of ParE, a subunit of topoisomerase IV, which is a vital enzyme in bacterial DNA replication. nih.govfrontiersin.org Specifically, compounds from the phenylacetamide series were found to potently inhibit the E. coli ParE enzyme. nih.gov
The potential for the chloro-substituted precursor, 2-chloro-N-(3-methylphenyl)acetamide, to act on penicillin-binding proteins (PBPs) has also been suggested. mdpi.com Inhibition of PBPs, which are crucial for the synthesis and maintenance of the bacterial cell wall, leads to cell lysis. mdpi.com The presence of a chlorine atom in the acetamide group appears to enhance the antimicrobial activity of these molecules. mdpi.com
The antifungal activity of phenylacetamide derivatives has been linked to the disruption of the fungal cell membrane, primarily through interaction with ergosterol (B1671047). Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. mdpi.comnih.gov
Studies on 2-chloro-N-phenylacetamide have elucidated its likely mechanism of action against Aspergillus flavus and Aspergillus niger. tandfonline.comresearchgate.netscielo.brnih.gov The findings suggest that this compound binds to ergosterol on the fungal plasma membrane. tandfonline.comresearchgate.netscielo.brnih.gov This interaction disrupts the integrity and function of the membrane, leading to fungal cell death. This proposed mechanism is supported by the observation that the minimum inhibitory concentration (MIC) of the compound increased in the presence of exogenous ergosterol, indicating a direct interaction. scielo.br
In addition to direct membrane disruption, it has been suggested that 2-chloro-N-phenylacetamide may also inhibit DNA synthesis by targeting thymidylate synthase. researchgate.netscielo.brnih.gov
While these studies were conducted on the closely related 2-chloro-N-phenylacetamide, they provide a strong indication that this compound derivatives may also exert their antifungal effects through the disruption of ergosterol biosynthesis and other related pathways. The general mechanism of ergosterol synthesis inhibition involves the blockage of enzymes such as lanosterol (B1674476) 14-alpha-demethylase, which is the target of azole antifungals. mdpi.comnih.gov
Certain N-phenylacetamide derivatives have demonstrated significant nematicidal activity. For instance, a series of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety was tested against the root-knot nematode Meloidogyne incognita. nih.gov One of the synthesized compounds displayed excellent nematicidal activity, causing high mortality rates in the nematodes. nih.gov
While the precise mechanism of action for these specific phenylacetamide derivatives was not detailed in the study, the nematicidal activity of various chemical classes often involves the disruption of the nematode's nervous system or cuticle. For example, some nematicides act as acetylcholinesterase inhibitors, leading to paralysis and death. Others can interfere with the integrity of the nematode cuticle, leading to dehydration and death.
Structure-activity relationship studies of other nematicidal compounds, such as stilbenes, have shown that specific substitutions, like fluorination, can significantly enhance their potency against nematodes like Bursaphelenchus xylophilus. nih.gov This suggests that the nematicidal activity of this compound derivatives could also be modulated by the nature and position of substituents on the aromatic rings.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological activity of this compound derivatives is significantly influenced by the chemical nature and position of substituents on the aromatic rings. Several studies have provided insights into these structure-activity relationships (SAR).
Antibacterial Activity: In a study of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the type and position of the substituent on the benzene (B151609) ring were found to have a crucial effect on their bactericidal activity. nih.gov Key findings from this study include:
Position of Substituents: Halogen (F, Cl, Br) and trifluoromethyl (CF3) groups at the 4-position (para-position) of the benzene ring increased the bactericidal activity. Conversely, substitution at the 3-position (meta-position) was not favorable for improving activity. nih.gov
Nature of Substituents: Electron-withdrawing groups at the 4-position of the benzene ring resulted in higher bactericidal activity compared to electron-donating groups. For example, the activity trend was observed as 4-F > 4-Cl > 4-CH3. nih.gov Among the halogens, a 4-fluoro substituent was found to be the most beneficial for antibacterial activity. nih.gov
Lipophilicity: In a study of N-(substituted phenyl)-2-chloroacetamides, high lipophilicity was associated with greater antimicrobial activity. nih.govresearchgate.net Halogenated para-substituted phenyl rings, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active compounds due to their ability to readily pass through the phospholipid bilayer of the cell membrane. nih.govresearchgate.net
Anticancer Activity: A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents also highlighted the importance of substituents on the phenyl ring. nih.gov It was observed that compounds bearing a nitro moiety exhibited higher cytotoxic effects against a prostate carcinoma cell line compared to those with a methoxy (B1213986) moiety. nih.gov This again points to the favorable impact of electron-withdrawing groups on the biological activity of this class of compounds.
Antifungal and Nematicidal Activities: While specific SAR studies for antifungal and nematicidal activities of this compound derivatives are less detailed in the available literature, the principles observed for antibacterial activity, such as the influence of lipophilicity and electronic effects of substituents, are likely to be relevant. The ability of a compound to penetrate the cell membrane of fungi and nematodes is a critical first step for its biological action.
The following table summarizes the observed impact of substituents on the biological activity of phenylacetamide derivatives based on the cited research.
| Biological Activity | Favorable Substituent Position | Favorable Substituent Nature | Reference |
| Antibacterial | 4-position (para) | Electron-withdrawing groups (e.g., F, Cl, CF3) | nih.gov |
| Antibacterial | 4-position (para) | Halogens (for increased lipophilicity) | nih.govresearchgate.net |
| Anticancer | Not specified | Electron-withdrawing groups (e.g., NO2) | nih.gov |
Steric and Electronic Influences on Molecular Recognition
The biological activity of this compound derivatives is significantly influenced by the steric and electronic properties of substituents on the phenyl rings. These properties play a crucial role in the molecular recognition by biological targets.
Research on various N-phenylacetamide derivatives has demonstrated that the nature and position of substituents can dictate the potency and selectivity of their biological effects. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives studied for their anticancer properties, the presence of electron-withdrawing groups, such as a nitro moiety, resulted in a higher cytotoxic effect compared to derivatives with electron-donating methoxy groups. nih.gov This suggests that the electronic landscape of the molecule is a key determinant in its interaction with cancer cell lines.
Specifically, compounds with a nitro group showed greater activity against the PC3 (prostate carcinoma) cell line than those with a methoxy group. nih.gov This highlights the importance of electronic modifications in enhancing the desired biological response.
Furthermore, the position of substituents on the phenylacetamide ring has been shown to be critical in the inhibition of certain enzymes. In a study of N-arylacetamide derivatives as urease inhibitors, the placement of methyl or methoxy groups at different positions on the phenylacetamide ring resulted in varying inhibitory potentials. nih.gov For example, the substitution of a methyl group at different positions on the phenylacetamide ring of benzothiazine derivatives led to comparable but distinct inhibitory potentials against urease. nih.gov
These findings underscore the principle that both the electronic nature (electron-donating or -withdrawing) and the spatial arrangement (steric bulk and position) of substituents are fundamental to the molecular recognition of this compound derivatives by their biological targets.
Table 1: Influence of Electronic Substituents on the Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against PC3 Cancer Cell Line
| Compound Type | Substituent | IC50 (µM) |
| Nitro-substituted | m-nitro | 52 |
| Nitro-substituted | p-nitro | 80 |
| Methoxy-substituted | - | >100 |
Data sourced from Aliabadi et al., 2013. nih.gov
Cellular and Biochemical Mechanistic Probes
Certain derivatives of N-phenylacetamide have been shown to exert their biological effects by compromising the structural integrity of cells. A notable example is a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which were evaluated for their antibacterial activity. mdpi.com
One of the lead compounds from this series, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), was found to cause cell membrane rupture in the bacterium Xanthomonas oryzae pv. Oryzae (Xoo). This morphological change was confirmed through scanning electron microscopy (SEM) investigations, which provided visual evidence of the damage to the bacterial cell envelope. mdpi.com This mechanism of action, involving direct physical disruption of the cell membrane, is a significant finding in understanding how these compounds exert their antibacterial effects.
While direct evidence for the interaction of this compound with fatty acid synthesis is limited, studies on structurally related compounds suggest a potential for interference with lipid metabolism. For instance, N-(4-methylphenyl)diphenimide, a hypolipidemic agent, has been shown to interfere with the incorporation of 3H-cholesterol and 3H-palmitic acid into chylomicrons, VLDL, and LDL in rats. nih.gov This indicates that compounds with a similar N-phenylacetamide scaffold may have the potential to modulate lipid metabolic pathways.
Phenylacetate (B1230308), a related aromatic fatty acid, has been reported to possess anti-proliferative effects, which may be linked to its influence on cellular metabolic processes. researchgate.net Although these findings are not directly on this compound, they provide a basis for further investigation into the potential effects of its derivatives on fatty acid synthesis and other metabolic pathways.
Derivatives of N-phenylacetamide have been found to modulate the activity of various enzymes, indicating their role as biochemical probes. One area of significant findings is their ability to act as enzyme inhibitors.
In a study focused on urease inhibition, a series of 1,2-benzothiazine-N-arylacetamide derivatives were synthesized and evaluated. All the synthesized compounds showed strong inhibitory potential against urease, with some exhibiting significantly greater potency than the standard inhibitor, thiourea (B124793). The most active compound, with an ethoxy carbonyl substituent at the para-position of the N-phenylacetamide ring, had an IC50 value of 9.8 µM, which is more than twice as potent as thiourea (IC50 = 22.3 µM). nih.gov
Another class of N-phenylacetamide derivatives, specifically N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates, has been identified as inhibitors of carbonic anhydrase (CA). nih.gov Certain compounds in this series displayed significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including those associated with tumors.
Table 2: Urease Inhibitory Activity of Selected N-Arylacetamide Derivatives
| Compound | Substituent on Phenylacetamide Ring | IC50 (µM) |
| 5a | Unsubstituted | 10.1 ± 0.90 |
| 5c | Methyl | 17.2 ± 1.10 |
| 5f | Methyl | 15.5 ± 1.35 |
| 5h | Methyl | 16.4 ± 1.40 |
| 5b | Methoxy | 14.9 ± 1.50 |
| 5e | Methoxy | 18.2 ± 1.69 |
| 5g | Methoxy | 20.4 ± 1.81 |
| 5k | p-ethoxy carbonyl | 9.8 ± 0.023 |
| Thiourea (Reference) | - | 22.3 ± 0.031 |
Data sourced from Hina et al., 2022. nih.gov
These findings demonstrate the capacity of this compound derivatives to modulate specific biochemical pathways through enzyme inhibition, highlighting their potential as tools for biochemical research.
Applications of N 3 Methylphenyl 2 Phenylacetamide and Its Derivatives in Chemical Science
Agrochemical Research and Development
The phenylacetamide scaffold is a common feature in molecules designed for agrochemical applications. However, the specific research into N-(3-methylphenyl)-2-phenylacetamide for these purposes is limited.
Fungicidal Agent Design
While the broader class of N-substituted phenylacetamides has been investigated for antimicrobial properties, specific studies focusing on the fungicidal activity of this compound are not extensively available in the public domain. Research on related compounds, such as N-(substituted phenyl)-2-chloroacetamides, has shown that substitutions on the phenyl ring can influence antimicrobial efficacy against various pathogens, including fungal species like Candida albicans. nih.gov For instance, studies on 2-methoxy-2-(2-substituted phenyl)-N-methylacetamide derivatives have also been conducted to explore their fungicidal potential. researchgate.net However, direct data detailing the minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) of this compound against specific fungal pathogens has not been identified in the surveyed literature.
Herbicidal Agent Development
The development of novel herbicides is a continuous effort in agricultural science. Phenylacetamide derivatives, particularly chloroacetamides, are a known class of herbicides. ekb.eg Investigations into N-aryl-2-heteroaryloxy-N-isopropyl acetamide (B32628) derivatives have indicated that some compounds within this class exhibit excellent herbicidal activities against a range of weeds. asianpubs.org Despite the structural similarity, dedicated research on the herbicidal effects of this compound, including its efficacy against common weeds and its mode of action, is not prominently featured in available scientific reports.
Nematicidal Compound Exploration
Plant-parasitic nematodes pose a significant threat to agriculture, prompting the search for new nematicidal agents. Various classes of chemical compounds are continuously being explored for their potential to control nematode populations. ekb.egmdpi.comnih.gov While research has been conducted on the nematicidal properties of some phenylacetamide derivatives, specific studies detailing the exploration of this compound as a nematicidal compound are not found in the current body of scientific literature.
Materials Science Applications
The unique electronic and structural properties of organic molecules make them attractive candidates for applications in materials science, particularly in the field of optics.
Nonlinear Optical (NLO) Properties Investigations
Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced optical devices. nih.gov The NLO properties of organic compounds are often related to their molecular structure, including the presence of electron-donating and electron-accepting groups.
While direct research on the NLO properties of this compound is limited, a study on a closely related derivative, N-(3-nitrophenyl) acetamide (3NAA), provides some insight. In this research, optically transparent single crystals of 3NAA were grown and their NLO properties were investigated. The second harmonic generation (SHG) efficiency of 3NAA was determined using the Kurtz and Perry powder technique, confirming its NLO activity. researchgate.net Further characterization included Fourier Transform Infrared Spectroscopy (FTIR), FT-NMR, and thermogravimetric analysis to understand its vibrational frequencies and thermal behavior. researchgate.net The optical absorption studies also indicated the suitability of the crystal for device applications. researchgate.net Such studies on derivatives suggest that the phenylacetamide scaffold can be a promising framework for developing new NLO materials.
| Compound | Technique Used for NLO Property Determination | Reference |
| N-(3-nitrophenyl) acetamide (3NAA) | Kurtz and Perry powder technique | researchgate.net |
Development as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. The development of such probes is crucial for understanding complex biological mechanisms and for drug discovery. To date, there is no available research in the public domain that details the development or application of this compound as a chemical probe for biological systems.
Potential in Catalysis Research
While direct catalytic applications of this compound are not extensively documented in current scientific literature, the structural framework of N-aryl-2-phenylacetamides is of significant interest in various domains of catalysis research. The potential of this class of compounds is primarily explored through the strategic modification of their structure to serve as ligands in transition metal catalysis, as well as their role as substrates in biocatalytic and phase-transfer catalyzed reactions.
The most promising area for the application of this compound derivatives is in the field of organometallic catalysis, particularly as ligands for transition metals like palladium. The amide functionality and the aromatic rings provide sites for coordination with metal centers. Research has shown that related N-phenylacetamide derivatives can be integral components of sophisticated ligand architectures that influence the efficiency and selectivity of catalytic transformations.
For instance, N,N-diphenylacetamide has been used as a scaffold to synthesize thioether and selenoether ligands. Palladium(II) complexes of these ligands have demonstrated catalytic activity in Suzuki-Miyaura and C-O coupling reactions. This suggests that the N-phenylacetamide moiety can serve as a tunable component in ligand design for cross-coupling reactions. Furthermore, the formation of ortho-palladated phenylacetamide complexes highlights the ability of these molecules to undergo cyclometalation, a key step in many catalytic cycles involving C-H activation. These organometallic intermediates open avenues for designing novel catalytic processes. Palladium-catalyzed ortho-arylation of phenylacetamides further underscores the compatibility of this class of compounds with palladium-based catalytic systems.
Derivatives of phenylacetamide have also been incorporated into N-heterocyclic carbene (NHC) ligands. Chalcogenated acetamide-functionalized benzimidazolium salts have been used to create palladium(II) complexes that are effective catalysts for the regioselective C-5 arylation of imidazoles under aerobic conditions. researchgate.net This indicates that the acetamide group can be used to modulate the electronic and steric properties of NHC ligands, which are a cornerstone of modern catalysis. nih.gov
In the realm of biocatalysis, derivatives of phenylacetamide are studied for their interactions with enzymes. For example, the enzyme-catalyzed reactions of N-hydroxy-2-fluorenylacetamide, a related compound, with nucleic acids have been investigated to understand the metabolic activation of carcinogens. nih.gov While not a synthetic application, this research is crucial for understanding enzymatic processes and designing enzyme inhibitors.
Additionally, N-substituted-2-phenylacetamides are frequently used as substrates in reactions that employ phase-transfer catalysis (PTC). princeton.edumdma.chbiomedres.usresearchgate.net PTC is a powerful technique for facilitating reactions between reactants in immiscible phases, and the successful alkylation of phenylacetamides under these conditions demonstrates their suitability for this important synthetic methodology. acsgcipr.orgtaylorandfrancis.com
The table below summarizes key research findings on derivatives of N-phenylacetamide in contexts relevant to catalysis.
| Derivative Class | Catalysis Type | Specific Application/Reaction | Key Findings |
| N,N-Diphenylacetamide Thio/Selenoethers | Palladium Catalysis | Suzuki-Miyaura and C-O Coupling Reactions | Palladium(II) complexes of these ligands serve as effective catalysts for these cross-coupling reactions. |
| Phenylacetamides | Palladium Catalysis | Ortho-Arylation of C-H Bonds | Phenylacetamides can undergo palladium-catalyzed ortho-arylation with simple arenes using sodium persulfate. |
| Chalcogenated Acetamide-Functionalized Benzimidazolium Salts | Palladium-NHC Catalysis | Regioselective C-5 Arylation of Imidazoles | Palladium(II) complexes with these NHC ligands are efficient and recyclable catalysts for arylation under aerobic conditions. researchgate.net |
| N-Hydroxy-2-fluorenylacetamide | Biocatalysis (Enzyme-catalyzed) | Reaction with Nucleic Acids | Liver enzymes catalyze reactions of this compound, providing insight into metabolic activation of carcinogens. nih.gov |
| N-Substituted 2-Phenylacetamides | Phase-Transfer Catalysis | Alkylation Reactions | These compounds are suitable substrates for alkylation using phase-transfer catalysts, enabling reactions between immiscible phases. researchgate.net |
Future Research Directions and Unaddressed Challenges for N 3 Methylphenyl 2 Phenylacetamide
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for the synthesis of N-aryl acetamides are well-established, there is a pressing need for the development of more sustainable and efficient synthetic protocols. Future research should prioritize "green chemistry" principles to minimize environmental impact and enhance economic viability.
Key areas for exploration include:
Catalytic Amidation: The direct amidation of phenylacetic acid with 3-methylaniline using novel catalysts represents a significant step forward. Research into heterogeneous catalysts, such as those based on structured silica, could lead to reusable and more environmentally benign processes. researchgate.net The continual synthesis of N-(phenyl)-phenylacetamide has been demonstrated using a heterogeneous amidation catalyst, suggesting a promising avenue for related compounds. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net Its application to the synthesis of N-(3-methylphenyl)-2-phenylacetamide could drastically reduce reaction times and improve yields compared to conventional heating methods. researchgate.net
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and product consistency. researchgate.net Developing a flow-based synthesis for this compound would be a significant advancement for potential industrial-scale production. researchgate.net
Table 1: Potential Future Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, milder reaction conditions. | Development of novel, highly active, and selective solid catalysts. researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency. | Optimization of reaction parameters (temperature, time, solvent) under microwave conditions. researchgate.net |
| Flow Chemistry | Enhanced safety and control, scalability, consistent product quality. | Design and optimization of a continuous flow reactor setup for the amidation reaction. researchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes capable of catalyzing the amide bond formation. |
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry offers powerful tools to predict molecular properties and reaction mechanisms, thereby guiding experimental work. For this compound, advanced computational modeling can provide a deeper understanding of its behavior at the molecular level.
Future computational studies could focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net Such calculations can help in understanding bond dissociation energies and predicting sites prone to nucleophilic or electrophilic attack. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with biological macromolecules or material surfaces over time. nih.gov This is particularly relevant for understanding its biological activity and for designing new materials.
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of this compound and its analogs with their biological activities. nih.gov This can accelerate the discovery of new derivatives with enhanced properties. nih.gov
Table 2: Advanced Computational Approaches for this compound Research
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of spectroscopic properties, reaction pathways, and sites of chemical reactivity. researchgate.net |
| Molecular Dynamics (MD) | Simulate molecular motion and interactions. | Understanding of conformational flexibility and binding dynamics with biological targets. nih.gov |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predictive models to guide the design of new, more potent analogs. nih.gov |
Comprehensive Mechanistic Elucidation of Biological Interactions
Phenylacetamide derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer effects. researchgate.netgoogleapis.comnih.gov While this compound may possess some of these properties, the underlying mechanisms of action remain largely unexplored.
Key research questions to be addressed include:
Identification of Molecular Targets: A crucial step is to identify the specific enzymes, receptors, or other biomolecules with which this compound interacts to exert its biological effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose.
Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies are necessary to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants.
Cellular and In Vivo Studies: Beyond in vitro assays, it is essential to investigate the effects of the compound in cellular models and, eventually, in whole organisms to understand its physiological relevance and potential therapeutic applications. For instance, its potential as an anticancer agent could be explored against various cancer cell lines. nih.gov
Table 3: Strategies for Elucidating Biological Mechanisms of this compound
| Research Area | Experimental Approach | Objective |
|---|---|---|
| Target Identification | Affinity chromatography, proteomics, genetic screening. | To identify the specific biological macromolecules that bind to the compound. |
| Mechanistic Studies | Enzyme kinetics, biophysical interaction studies (e.g., SPR, ITC). | To characterize the nature and strength of the interaction with its molecular target(s). |
| Cellular and In Vivo Validation | Cell-based assays, animal models of disease. | To confirm the biological activity and elucidate the physiological response to the compound. |
Exploration of Undiscovered Chemical and Material Applications
The potential applications of this compound may extend beyond the biological realm. Its chemical structure, featuring an amide linkage and aromatic rings, suggests possibilities in materials science and coordination chemistry.
Future research in this area could involve:
Coordination Chemistry: The amide group and the aromatic rings could potentially act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic, magnetic, or optical properties.
Polymer Science: The molecule could serve as a monomer or a building block for the synthesis of new polymers with tailored properties. For example, it could be incorporated into polyamides or other condensation polymers.
Supramolecular Chemistry: The presence of hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking, makes this compound a candidate for the construction of self-assembling supramolecular structures.
Table 4: Potential Novel Applications for this compound
| Field | Potential Application | Rationale |
|---|---|---|
| Coordination Chemistry | Synthesis of metal-organic frameworks (MOFs) or coordination polymers. | The molecule possesses potential coordination sites for metal ions. |
| Polymer Science | Monomer for novel polyamides or other functional polymers. | The amide linkage is a key functional group in many polymers. |
| Supramolecular Chemistry | Building block for self-assembling materials. | The molecule has functional groups capable of non-covalent interactions like hydrogen bonding and π-π stacking. |
| Agrochemicals | Development of new pesticides or herbicides. | Phenylacetamide derivatives have shown promise as agrochemicals. researchgate.net |
Q & A
Q. Design a protocol to evaluate the thermal stability of this compound under storage conditions.
- Methodological Answer : Accelerated stability studies (40°C/75% RH, ICH guidelines) monitor degradation via HPLC purity checks at t = 0, 1, 3, 6 months. Activation energy (Eₐ) is calculated via Arrhenius plots from thermogravimetric analysis (TGA) data. Degradation products (e.g., hydrolyzed acetic acid) are identified via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
